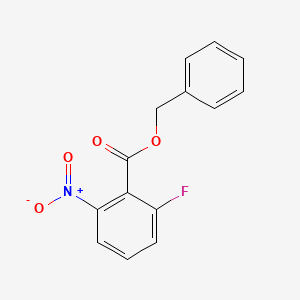

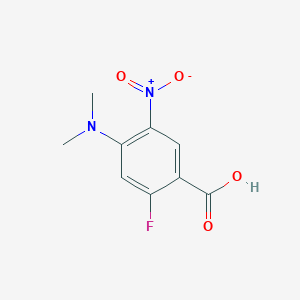

Benzyl 2-fluoro-6-nitrobenzoate

説明

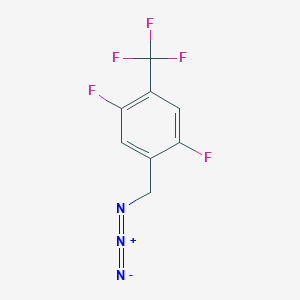

Benzyl 2-fluoro-6-nitrobenzoate is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.23 g/mol . It belongs to the class of organic compounds known as Schiff bases . Schiff bases are characterized by the presence of an azomethine (HC=N) linkage, where the nitrogen atom is sp2-hybridized and possesses a lone pair. These compounds find applications in various fields, including pharmacology, catalysis, and organic synthesis .

Synthesis Analysis

The synthesis of This compound involves the chemical reaction between benzylamine and 4-carboxybenzaldehyde in ethanol. The resulting compound is a novel Schiff base named phenylmethanamium (E)-4-((benzylimino)methyl)benzoate . The structure of this compound has been verified using single-crystal X-ray diffraction techniques. The crystal packing is primarily stabilized by N-H···O and weak C-H···O bonding between the cation and anion, further enhanced by weak C-H and C-O interactions .

Molecular Structure Analysis

The molecular geometry of This compound has been optimized using quantum chemical calculations at the M06/6-311G* level of theory. Additionally, state-of-the-art quantum chemical calculations provide insights into the structure-optoelectronic property relationship for this compound. Notably, it exhibits good optical and nonlinear optical (NLO) properties, making it potentially useful for applications in lasers and frequency-converting devices .

科学的研究の応用

Heterocyclic Oriented Synthesis

Benzyl 2-fluoro-6-nitrobenzoate and its derivatives play a crucial role in heterocyclic oriented synthesis (HOS). A study by Křupková et al. (2013) demonstrated the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a multireactive building block for creating various nitrogenous heterocycles. These heterocycles are significant in drug discovery, underscoring the compound's importance in medicinal chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).

Antitumor Evaluation

In the realm of cancer research, derivatives of this compound show promising results. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which included fluoro-substituted compounds. These derivatives exhibited cytostatic activities against various malignant human cell lines, highlighting their potential in antitumor therapies (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Solid-Phase Synthesis

The compound and its related structures are also used in solid-phase synthesis. Stephensen and Zaragoza (1999) explored the reaction of carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, leading to the formation of various substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles. This underscores its utility in the synthesis of complex organic compounds (Stephensen & Zaragoza, 1999).

Crystallography and Molecular Structure

Research by Sonar et al. (2007) on benzyl 2,6-dihydroxy-3-nitrobenzoate, a compound structurally related to this compound, focused on its crystal structure. The study revealed details about molecular interactions and stability, contributing to our understanding of the structural properties of such compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).

作用機序

Target of Action

Benzyl 2-fluoro-6-nitrobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic molecules, where it can act as a reagent or intermediate in various chemical reactions .

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is being used in. For instance, in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, this compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific reaction it is being used in. In the case of SM cross-coupling, the compound may be involved in the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the synthesis of new compounds. In the context of SM cross-coupling, this could result in the formation of a new carbon–carbon bond .

特性

IUPAC Name |

benzyl 2-fluoro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-11-7-4-8-12(16(18)19)13(11)14(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLRWJUKZQXBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

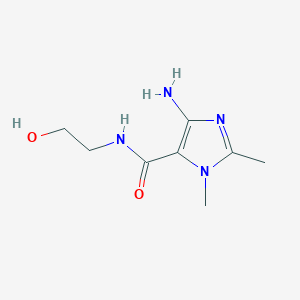

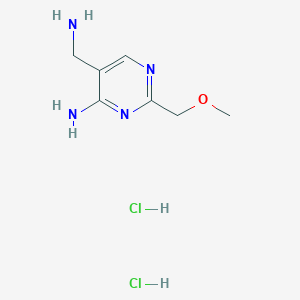

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)